3,5-Diiodopyridine

Vue d'ensemble

Description

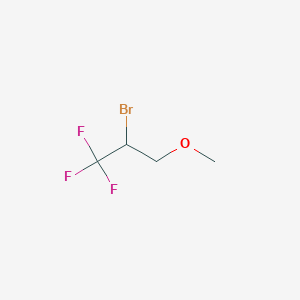

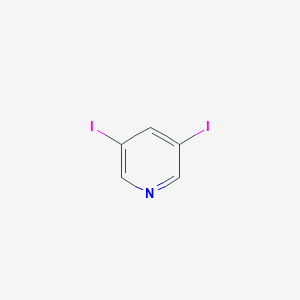

3,5-Diiodopyridine is a chemical compound with the CAS Number: 53710-18-2 . It has a molecular weight of 330.89 .

Synthesis Analysis

The synthesis of 3,5-Diiodopyridine involves the iodination of 3,5-dibromopyridine . The mixture of 3,5-dibromopyridine, KI, and CuI is placed in a three-necked flask. DMF is added, and the flask is heated at 180˚C under Ar .

Molecular Structure Analysis

The molecular formula of 3,5-Diiodopyridine is C5H3I2N . It has a molecular weight of 330.89 .

Physical And Chemical Properties Analysis

3,5-Diiodopyridine is a solid at room temperature . It has a molecular weight of 330.89 . The compound has a density of 2.609 and a boiling point of 317ºC .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Takács et al. (2017) explored the use of diiodopyridines, including 3,5-diiodopyridine, in palladium-catalyzed aminocarbonylation. This process is significant for the synthesis of compounds with carboxamide and ketocarboxamide functionalities, commonly used in organic synthesis and pharmaceutical applications (Takács, Varga, Kardos, & Kollár, 2017).

Synthesis of Bioactive Compounds

Leboho et al. (2015) reported on the synthesis of 7-azaindoles from 3,5-dihalogenated 2-aminopyridines, including 3,5-diiodopyridine, using a double Sonogashira coupling reaction. These azaindole derivatives have shown promising biological activity against the protozoal parasite Giardia duodenalis (Leboho, Giri, Popova, Cock, Michael, de Koning, 2015).

Novel Derivatives and Molecular Diodes

Derosa, Guda, and Seminario (2003) investigated a molecule derived from 3,5-diiodopyridine, which exhibits charge-induced conformational switching and rectifying behavior, potentially useful in molecular electronics as a nano-actuator or memory device (Derosa, Guda, & Seminario, 2003).

Synthesis of Amino-3,5-Dicyanopyridines

Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, a chemical class derived from 3,5-diiodopyridine, and evaluated them as adenosine receptor ligands. This research has implications for the development of novel pharmaceuticals (Betti, Catarzi, Varano, Falsini, Varani, Vincenzi, Pasquini, di Cesare Mannelli, Ghelardini, Lucarini, Dal Ben, Spinaci, Bartolucci, Menicatti, Colotta, 2019).

Antimicrobial Properties

Koszelewski et al. (2021) studied 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derivatives of 3,5-diiodopyridine, for their potential as antimicrobial drugs. They demonstrated significant antibacterial activity against various strains of E. coli, which is particularly relevant in the context of increasing bacterial resistance to conventional antibiotics (Koszelewski, Ostaszewski, Śmigielski, Hrunyk, Kramkowski, Laskowski, Laskowska, Lizut, Szymczak, Michalski, Gawin, Kowalczyk, 2021).

Applications in Endocrinology

Research by Lorenzini et al. (2019) on 3,5-diiodo-L-thyronine (3,5-T2), a derivative of thyroid hormone closely related to 3,5-diiodopyridine, highlights its potential effects on human metabolism. This study developed a method to quantify 3,5-T2 in human serum, providing insights into its role in endocrine homeostasis and disease status (Lorenzini, Nguyen, Sacripanti, Serni, Borsò, Saponaro, Cecchi, Simoncini, Ghelardoni, Zucchi, Saba, 2019).

Material Science Applications

Wright et al. (2012) synthesized 3,5-diferrocenylpyridine, a compound derived from 3,5-diiodopyridine, and characterized its electrochemical properties. Such compounds are significant in material science, particularly for their potential applications in electronic devices and sensors (Wright, Shaffer, McAdam, & Crowley, 2012).

Molecular Synthesis and Pharmacokinetics

Catarzi et al. (2022) developed a new set of amino-3,5-dicyanopyridines with promising binding affinity to adenosine receptors. This work offers valuable insights into the synthesis and potential applications of these compounds in pharmacology and drug development (Catarzi, Varano, Vigiani, Calenda, Melani, Varani, Vincenzi, Pasquini, Mennini, Nerli, Dal Ben, Volpini, & Colotta, 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that iodinated compounds often interact with thyroid hormones and related receptors .

Mode of Action

Iodinated compounds like this often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Iodinated compounds are often involved in thyroid hormone synthesis and metabolism .

Result of Action

Iodinated compounds can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Diiodopyridine . These factors can include temperature, pH, and the presence of other compounds or enzymes .

Propriétés

IUPAC Name |

3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408440 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodopyridine | |

CAS RN |

53710-18-2 | |

| Record name | 3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.